3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid
Description
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid is a chemical compound with the molecular formula C11H14BrNO6S It is characterized by the presence of a bromine atom attached to a benzoic acid core, along with a sulfamoyl group substituted with two hydroxyethyl groups
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO6S/c12-9-2-1-8(11(16)17)7-10(9)20(18,19)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOKKVLPJNEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N(CCO)CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid typically involves the following steps:
Sulfamoylation: The sulfamoyl group is introduced by reacting the brominated benzoic acid with a sulfamoyl chloride derivative in the presence of a base such as triethylamine.
Hydroxyethylation: The final step involves the reaction of the sulfamoylated intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl groups can be oxidized to aldehydes or carboxylic acids, or reduced to primary alcohols.
Condensation Reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Condensation: Esters or amides.
Scientific Research Applications
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl groups and the sulfamoyl moiety can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethylsulfamoyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of a bromine atom.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Contains a thiazole ring and a chloro substituent.
Uniqueness
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid is unique due to the combination of its bromine atom and the bis(hydroxyethyl)sulfamoyl group, which confer specific reactivity and potential biological activity not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
